1-Cyclopropyl-3,5-dimethylbenzene
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Overview
Description
1-Cyclopropyl-3,5-dimethylbenzene is an aromatic hydrocarbon with a benzene ring substituted by a cyclopropyl group and two methyl groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-3,5-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the alkylation of 3,5-dimethylbenzene with cyclopropyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and purification techniques such as distillation or crystallization are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-3,5-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the aromatic ring to a cyclohexane derivative.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens with Lewis acid catalysts for halogenation.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Cyclohexane derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
1-Cyclopropyl-3,5-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3,5-dimethylbenzene in chemical reactions involves the interaction of its aromatic ring with electrophiles or nucleophiles. The cyclopropyl group can influence the reactivity of the benzene ring by stabilizing or destabilizing intermediates formed during reactions. The methyl groups at the 3 and 5 positions can also affect the electron density of the ring, altering its reactivity .
Comparison with Similar Compounds
- 1-Cyclopropyl-2,4-dimethylbenzene
- 1-Cyclopropyl-3,4-dimethylbenzene
- 1-Cyclopropyl-2,5-dimethylbenzene
Comparison: 1-Cyclopropyl-3,5-dimethylbenzene is unique due to the specific positioning of the cyclopropyl and methyl groups, which can significantly influence its chemical properties and reactivity. Compared to other similar compounds, it may exhibit different reactivity patterns in electrophilic aromatic substitution reactions and other chemical processes .
Properties
Molecular Formula |
C11H14 |
---|---|
Molecular Weight |
146.23 g/mol |
IUPAC Name |
1-cyclopropyl-3,5-dimethylbenzene |
InChI |
InChI=1S/C11H14/c1-8-5-9(2)7-11(6-8)10-3-4-10/h5-7,10H,3-4H2,1-2H3 |
InChI Key |
UYFYAJKIMSOMRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2CC2)C |
Origin of Product |
United States |
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